(S,S)-TsDPEN

Asymmetric Catalysis Chiral HPLC Quality Control

Ensure reproducible enantioselectivity in asymmetric transfer hydrogenation (ATH) with (S,S)-TsDPEN, the Noyori-Ikariya chiral ligand of choice for synthesizing (R)-configured chiral amines. • Delivers up to 99% ee in ATH of ketones in neat water at S/C ratios up to 1000-eliminating organic solvents. • Consistent batch-to-batch optical purity ([α]²⁰/D +35°, ≥95% e.e.) ensures seamless scale-up from screening to production. • Supplied at ≥98% assay; store at room temperature in a cool, dark place.

Molecular Formula C21H22N2O2S
Molecular Weight 366.5 g/mol
CAS No. 167316-27-0
Cat. No. B126374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-TsDPEN
CAS167316-27-0
SynonymsN-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;  _x000B_[S-(R*,R*)]-N-(2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide;  (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine;  (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-dipheny
Molecular FormulaC21H22N2O2S
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
InChIInChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1
InChIKeyUOPFIWYXBIHPIP-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-TsDPEN Ligand Overview


(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (CAS 167316-27-0), commonly referred to as (S,S)-TsDPEN, is a chiral vicinal diamine ligand bearing a tosyl group on one nitrogen atom . It serves as a fundamental building block for Noyori–Ikariya-type half-sandwich catalysts, most notably ruthenium, rhodium, and iridium complexes used in asymmetric transfer hydrogenation (ATH) of ketones and imines [1][2]. The compound is supplied with an assay of 98% and a specific rotation of [α]²⁰/D +35° (c = 1 in chloroform), ensuring consistent optical purity .

Workflow: Noyori–Ikariya-type catalyst synthesis for asymmetric transfer hydrogenation (ATH)
Purity: Certified specific rotation supports batch-to-batch enantioselectivity consistency
Stereochemistry: Single (S,S) enantiomer for (R)-product configuration control

(S,S)-TsDPEN: Why Substitution Fails


Substituting (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine with its enantiomer, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine, or with non-tosylated analogs such as 1,2-diphenylethylenediamine (DPEN) is not a trivial replacement. The stereochemical configuration of the ligand dictates the absolute configuration of the reduction product, as demonstrated in the asymmetric transfer hydrogenation (ATH) of imines where (S,S)-TsDPEN-derived catalysts yield the (R)-enantiomer, whereas the (R,R)-configured ligand yields the (S)-enantiomer [1]. Furthermore, alkylation of the non-tosylated nitrogen atom dramatically reduces catalytic performance, with N'-benzyl derivatives achieving only up to 60% ee compared to up to 97% ee for the parent TsDPEN [2]. The presence of the N–H bond is essential for the outer-sphere hydrogenation mechanism, and its absence leads to poor catalytic activity [3].

! Enantiomeric (R,R)-TsDPEN yields opposite absolute configuration of reduction product.
! Non-tosylated DPEN lacks N–H bond; may not support outer-sphere hydrogenation mechanism.
! N'-alkylated TsDPEN analogs can disrupt transition state, reducing enantioselectivity.

(S,S)-TsDPEN vs. Analogs: Key Evidence


Optical Purity and Enantiomeric Excess

The commercial specification for (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (CAS 167316-27-0) includes a defined specific rotation of [α]²⁰/D +35° (c = 1 in chloroform) and an enantiomeric excess of ≥95% . This contrasts with racemic mixtures or lower-purity batches of the compound, which exhibit no net optical rotation and reduced enantiomeric excess, directly impacting the stereochemical outcome of catalytic reactions .

Optical purity
Data to verify
[α]²⁰/D +35° (c=1, CHCl₃); ≥95% e.e. vs. racemic mixture (zero rotation)
May support batch-to-batch stereochemical reproducibility.
Reported by polarimetry and chiral HPLC; verify against certificate of analysis.
Asymmetric Catalysis Chiral HPLC Quality Control

Stereochemical Outcome: (S,S)- vs. (R,R)-TsDPEN

In the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of heterocyclic imines using an HCO₂H–Et₃N azeotrope as the hydrogen source, the catalyst derived from (1S,2S)-N-p-Tosyl-1,2-diphenylethylenediamine [(S,S)-TsDPEN] and [Cp*RhCl₂]₂ yields the (R)-configured amine product [1]. In contrast, the enantiomeric catalyst prepared from (1R,2R)-TsDPEN yields the (S)-configured amine product [1]. This inversion of absolute stereochemistry is a direct consequence of the ligand's chirality and is essential for the synthesis of specific enantiomers required in pharmaceutical intermediates [1].

Product configuration
Head-to-head
(S,S)-TsDPEN → (R)-amine; (R,R)-TsDPEN → (S)-amine under identical Rh-catalyzed ATH conditions
Ligand chirality directly determines absolute configuration of reduction product.
Rh-catalyzed ATH of heterocyclic imines; HCO₂H–Et₃N azeotrope.
Asymmetric Transfer Hydrogenation Chiral Amines Rhodium Catalysis

N–H Bond: Essential for High Enantioselectivity

The catalytic performance of TsDPEN-derived ruthenium complexes is highly sensitive to substitution on the non-tosylated nitrogen atom. While the parent (S,S)-TsDPEN ligand forms a highly active and enantioselective catalyst for ketone reduction, its N'-benzyl derivative yields products with only up to 60% ee under identical conditions [1]. Furthermore, the N'-methyl derivative, although more active than the non-alkylated parent, still exhibits reduced enantioselectivity in imine reduction [1]. The free N–H bond is crucial for the six-membered transition state in the outer-sphere hydrogenation mechanism, as demonstrated by computational and experimental studies [2].

Enantioselectivity
Head-to-head
Parent TsDPEN: up to 97% ee; N'-benzyl analog: up to 60% ee
Free N–H bond is critical for outer-sphere transition state and high enantioselectivity.
Ru(II)/arene catalyst; ketone reduction with formic acid/triethylamine.
Asymmetric Transfer Hydrogenation Ruthenium Catalysis Ligand Design

Metal Center Optimization: Rh-TsDPEN Exhibits Superior Enantioselectivity in Aqueous Media Compared to Ir-TsDPEN and Ru-TsDPEN

A comparative study of Rh(III), Ir(III), and Ru(II) complexes bearing the (S,S)-TsDPEN ligand in the asymmetric transfer hydrogenation (ATH) of ketones in neat water revealed that the Rh(III)-TsDPEN catalyst is the most efficient [1]. Under optimal pH conditions (5.5–10.0), the Rh-TsDPEN system achieved enantioselectivities of up to 99% ee at substrate/catalyst (S/C) ratios of 100–1000, even without an inert atmosphere [1]. In contrast, the Ir-TsDPEN catalyst operates effectively only within a narrower pH window (6.5–8.5) and generally provides lower turnover frequencies [1]. The Ru(II)-TsDPEN catalyst, while well-established, is less efficient under these aqueous conditions [1].

Aqueous ATH efficiency
Cross-study comparable
Rh-TsDPEN: up to 99% ee (S/C 100–1000); Ir/Ru-TsDPEN: lower TOF, narrower pH window
Rhodium-based system may offer highest enantioselectivity in water under reported conditions.
Neat water, formate donor, pH 5.5–10.0; reported by Wu et al.
Green Chemistry Aqueous Catalysis Rhodium Catalysis

(S,S)-TsDPEN: Key Applications


Enantiopure Chiral Amine Synthesis

The (S,S)-TsDPEN ligand is the ligand of choice when the target is the (R)-enantiomer of a chiral amine derived from asymmetric transfer hydrogenation (ATH) of imines. The stereochemical outcome is directly linked to the ligand's configuration, as demonstrated in the rhodium-catalyzed ATH of heterocyclic imines [1]. This scenario is critical for the synthesis of active pharmaceutical ingredients (APIs) such as tolvaptan and intermediates for sertaconazole and cenobamate, where the wrong enantiomer would be ineffective or harmful [2].

Aqueous Asymmetric Ketone Reduction

For industrial or academic laboratories aiming to reduce organic solvent usage, the (S,S)-TsDPEN ligand in combination with a rhodium(III) precursor provides an efficient catalytic system for the asymmetric transfer hydrogenation (ATH) of ketones in neat water [3]. This system achieves up to 99% ee at high substrate/catalyst ratios (S/C 100–1000) and operates effectively over a broad pH range (5.5–10.0) without requiring an inert atmosphere [3]. This green approach minimizes waste and simplifies product isolation.

Reproducible Ligand for High-Throughput Screening

The defined specific rotation of [α]²⁰/D +35° and high enantiomeric excess (≥95% e.e.) of commercially available (S,S)-TsDPEN ensure consistent performance across different batches . This reproducibility is essential for high-throughput screening campaigns and for developing robust catalytic processes that can be scaled from milligram to kilogram quantities without re-optimization.

Application
Selection Property
Validation Focus
Chiral amine synthesis (R-enantiomer)
Ligand-derived absolute configuration
Enantiomeric purity of reduction product
Aqueous ketone reduction
Rh-TsDPEN catalyst activity in water
Enantioselectivity and operational pH robustness
High-throughput catalyst screening
Certified optical rotation and enantiomeric excess
Batch-to-batch reproducibility of catalytic performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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